

# "1,2-Difluoro-4-methyl-5-nitrobenzene" chemical structure and CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1,2-Difluoro-4-methyl-5-nitrobenzene

Cat. No.: B166270

[Get Quote](#)


## An In-depth Technical Guide to 1,2-Difluoro-4-methyl-5-nitrobenzene

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the chemical compound **1,2-Difluoro-4-methyl-5-nitrobenzene**. This versatile fluorinated aromatic compound is a key building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.

## Chemical Identity and Structure

- Systematic Name: **1,2-Difluoro-4-methyl-5-nitrobenzene**
- Synonym: 4,5-Difluoro-2-nitrotoluene[1][2][3]
- CAS Number: 127371-50-0[1][2][3][4]
- Molecular Formula: C<sub>7</sub>H<sub>5</sub>F<sub>2</sub>NO<sub>2</sub>[1][3]

Chemical Structure:



## Physicochemical and Spectroscopic Data

The following table summarizes essential quantitative data for **1,2-Difluoro-4-methyl-5-nitrobenzene**, critical for its handling, characterization, and application in a laboratory setting.

| Property            | Value                                                                                               | Source(s)                               |
|---------------------|-----------------------------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Weight    | 173.12 g/mol                                                                                        | <a href="#">[3]</a>                     |
| Physical Form       | Solid or liquid                                                                                     | <a href="#">[4]</a>                     |
| Recommended Storage | Refrigerator (4-8°C)                                                                                | <a href="#">[1]</a> <a href="#">[4]</a> |
| Typical Purity      | ≥95%                                                                                                | <a href="#">[1]</a> <a href="#">[4]</a> |
| FTIR Spectroscopy   | Data available via PubChem<br>(Instrument: Bruker Tensor 27<br>FT-IR)                               | <a href="#">[3]</a>                     |
| Raman Spectroscopy  | Data available via PubChem<br>(Instrument: Bruker MultiRAM<br>Stand Alone FT-Raman<br>Spectrometer) | <a href="#">[3]</a>                     |

## Experimental Protocol: Synthesis

The synthesis of **1,2-Difluoro-4-methyl-5-nitrobenzene** is typically achieved through the electrophilic nitration of 3,4-difluorotoluene. The protocol detailed below is a representative method based on established procedures for the nitration of analogous fluorinated aromatic compounds.[\[5\]](#)

## Materials and Reagents:

- 3,4-Difluorotoluene
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Crushed Ice
- Dichloromethane (or Ethyl Acetate)
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) Solution
- Saturated Sodium Chloride (Brine) Solution
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure:

- Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and set in an ice bath, carefully add concentrated sulfuric acid. Cool the acid to 0-5 °C. While maintaining the temperature below 10 °C, slowly add concentrated nitric acid dropwise with vigorous stirring.
- Nitration Reaction: To the cold nitrating mixture, add 3,4-difluorotoluene dropwise. The rate of addition must be controlled to keep the internal reaction temperature between 0 and 10 °C.
- Reaction Progression and Monitoring: After the addition is complete, stir the mixture at 0-10 °C for an additional 30 minutes. Subsequently, allow the reaction to slowly warm to room temperature and continue stirring for 1-3 hours. Reaction completion can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Quenching and Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice to quench the reaction.

- Extraction and Neutralization: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- Drying and Solvent Removal: Dry the washed organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure **1,2-Difluoro-4-methyl-5-nitrobenzene**.

## Diagram of Experimental Workflow

The following diagram provides a visual representation of the synthetic workflow for **1,2-Difluoro-4-methyl-5-nitrobenzene**.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,2-Difluoro-4-methyl-5-nitrobenzene**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. aobchem.com [aobchem.com]
- 2. 4,5-Difluoro-2-nitrotoluene [oakwoodchemical.com]

- 3. 1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2 | CID 2756252 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Difluoro-4-methyl-5-nitrobenzene | 127371-50-0 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. ["1,2-Difluoro-4-methyl-5-nitrobenzene" chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166270#1-2-difluoro-4-methyl-5-nitrobenzene-chemical-structure-and-cas-number]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)